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Compound of Interest

Compound Name: Isr-IN-2

Cat. No.: B11929020 Get Quote

Disclaimer: Information regarding "Isr-IN-2" is not widely available in published scientific

literature. This guide is based on the principles of investigating off-target effects for kinase

inhibitors targeting the Integrated Stress Response (ISR), with a focus on PERK (PKR-like

endoplasmic reticulum kinase), the likely intended target of a compound with this

nomenclature. The data and protocols provided are representative and should be adapted for

specific experimental contexts.

Frequently Asked Questions (FAQs)
Q1: What is the Integrated Stress Response (ISR) and the role of its kinases?

The Integrated Stress Response (ISR) is a crucial cellular signaling network that eukaryotic

cells activate to respond to various stress conditions, such as nutrient deprivation, viral

infection, hypoxia, and endoplasmic reticulum (ER) stress.[1][2] The central event of the ISR is

the phosphorylation of the alpha subunit of eukaryotic translation initiation factor 2 (eIF2α).[3] In

mammals, four different kinases are known to phosphorylate eIF2α in response to distinct

stressors:

PERK (PKR-like ER kinase): Responds to ER stress.

GCN2 (General control nonderepressible 2): Responds to amino acid starvation.

PKR (Protein kinase R): Activated by double-stranded RNA, often during viral infections.
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HRI (Heme-regulated inhibitor): Responds to heme deficiency and mitochondrial stress.

Phosphorylation of eIF2α leads to a general shutdown of protein synthesis while selectively

allowing the translation of key stress-response genes, most notably the transcription factor

ATF4. This reprogramming helps the cell to conserve resources, mitigate damage, and restore

homeostasis. However, under prolonged or severe stress, the ISR can switch from a pro-

survival to a pro-apoptotic pathway.

Q2: What is the presumed mechanism of action for Isr-IN-2 and what are "off-target" effects?

Based on its name, Isr-IN-2 is presumed to be an inhibitor of a kinase within the Integrated

Stress Response pathway, most likely PERK. Its intended "on-target" effect is to bind to the

ATP-binding pocket of its target kinase, preventing the phosphorylation of eIF2α and thereby

inhibiting the downstream ISR pathway.

"Off-target" effects are unintended interactions of a drug or compound with proteins other than

its primary target. For a kinase inhibitor like Isr-IN-2, this means it could bind to and inhibit

other kinases (kinome cross-reactivity) or even non-kinase proteins. These off-target

interactions are a significant concern as they can lead to misleading experimental results,

cellular toxicity, and adverse side effects in a clinical setting.

Q3: Why can some ISR kinase inhibitors paradoxically activate the stress response?

Recent research has revealed that ATP-competitive inhibitors targeting one ISR kinase can, at

higher concentrations, paradoxically activate the ISR. For example, PERK inhibitors used at

micromolar concentrations (to ensure target saturation) can also bind with lower affinity to

another ISR kinase, GCN2. This binding to a single protomer in the GCN2 dimer can

allosterically increase the other protomer's affinity for ATP, leading to GCN2 activation and

subsequent eIF2α phosphorylation. This highlights the importance of careful dose-response

studies and using the lowest effective concentration.

Troubleshooting Experimental Issues
Q4: I'm observing high cytotoxicity at my effective concentration. Could this be an off-target

effect?
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This is a common issue. While high concentrations of any compound can be toxic, cytotoxicity

within the expected effective range warrants investigation. Here’s how to troubleshoot:

Possible Cause Troubleshooting Steps Expected Outcome

Compound solubility issues

1. Verify the solubility of Isr-IN-

2 in your specific cell culture

medium. 2. Always include a

vehicle-only control (e.g.,

DMSO) to rule out solvent

toxicity.

Prevents compound

precipitation, which can cause

non-specific effects and

ensures the vehicle itself is not

the source of toxicity.

On-target toxicity

The ISR is a pro-survival

pathway under certain stress

conditions. Inhibiting it may

render cells unable to cope

with baseline or induced

stress, leading to cell death.

The cytotoxicity will be directly

linked to the inhibition of the

intended target. This can be

confirmed with genetic

knockout/knockdown studies

(see Q5).

Off-target kinase inhibition

1. Perform a kinome-wide

selectivity screen to identify

other inhibited kinases. 2. Test

inhibitors with different

chemical scaffolds that target

the same kinase.

Identification of unintended

kinase targets that may be

responsible for the toxicity. If

toxicity persists with

structurally different inhibitors,

it is more likely an on-target

effect.

Q5: How can I definitively prove that my observed cellular phenotype is due to the inhibition of

the intended target and not an off-target effect?

Target validation is critical. The gold-standard approach is to use genetic methods to remove

the intended target and see if the compound still produces the same effect.
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Method Description Interpretation

CRISPR-Cas9 Knockout

Use CRISPR-Cas9 to create a

cell line that completely lacks

the intended target kinase

(e.g., PERK). Treat both the

wild-type and knockout cells

with Isr-IN-2.

If Isr-IN-2 still elicits the

phenotype (e.g., cell death,

pathway modulation) in the

knockout cells, the effect is

unequivocally off-target. If the

effect is lost in the knockout

cells, it is on-target.

Rescue Experiments

Transfect cells with a drug-

resistant mutant of the target

kinase. This mutant should

function normally but not be

inhibited by the compound.

A successful rescue (the

phenotype is reversed in the

presence of the drug) confirms

the effect is on-target. Failure

to rescue suggests off-target

activity.

RNA interference (RNAi)

Use siRNA or shRNA to knock

down the expression of the

target kinase.

This method can be useful but

is considered less definitive

than CRISPR knockout due to

the potential for incomplete

knockdown and the off-target

effects of the RNAi molecules

themselves.

Visualized Pathways and Workflows
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Caption: The PERK branch of the ISR pathway, the intended target of Isr-IN-2.
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Caption: Experimental workflow for investigating potential off-target effects.
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Caption: A logical guide for troubleshooting unexpected experimental outcomes.
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Key Experimental Protocols
Protocol 1: Kinome Profiling for Selectivity Assessment
Objective: To determine the selectivity of Isr-IN-2 by screening it against a large panel of

human kinases.

Methodology:

Compound Preparation: Prepare a high-concentration stock of Isr-IN-2 (e.g., 10 mM in

DMSO). For the assay, prepare a working concentration significantly higher than its on-target

IC50, typically 1 µM, to identify potential off-targets.

Kinase Panel: Utilize a commercial kinase profiling service (e.g., Reaction Biology, Eurofins,

Promega) that offers a panel of hundreds of recombinant human kinases.

Assay Format: Services typically perform radiometric assays (like HotSpot) or competition

binding assays. In a competition binding assay, the inhibitor competes with a labeled ligand

for binding to each kinase.

Data Analysis: Results are usually provided as "% Inhibition" at the tested concentration.

Potent off-target interactions (e.g., >50% inhibition) should be followed up with full IC50

determination to quantify their potency.

Data Presentation: Summarize the findings in a table, listing the intended target and any

significant off-targets with their corresponding IC50 values.

Protocol 2: Western Blot for ISR Pathway Modulation
Objective: To confirm that Isr-IN-2 engages its target in a cellular context by measuring the

phosphorylation of eIF2α and the expression of the downstream effector ATF4.

Methodology:

Cell Culture and Treatment: Plate cells and allow them to adhere. Pre-treat with a range of

Isr-IN-2 concentrations (and a vehicle control) for 1-2 hours.
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Stress Induction: Induce ER stress using a known agent like Thapsigargin (e.g., 300 nM for

4-6 hours) or Tunicamycin (e.g., 2 µg/mL for 4-6 hours) in the continued presence of Isr-IN-2
or vehicle. Include a non-stressed control group.

Lysate Preparation: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented

with protease and phosphatase inhibitors.

Protein Quantification: Determine the protein concentration of each lysate using a BCA or

Bradford assay.

SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-

PAGE gel and transfer to a PVDF or nitrocellulose membrane.

Immunoblotting:

Block the membrane (e.g., with 5% BSA or non-fat milk in TBST) for 1 hour.

Incubate with primary antibodies overnight at 4°C. Key antibodies include:

Rabbit anti-phospho-eIF2α (Ser51)

Mouse anti-total-eIF2α

Rabbit anti-ATF4

Mouse anti-β-Actin or GAPDH (as a loading control)

Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room

temperature.

Detection and Analysis: Visualize bands using an enhanced chemiluminescence (ECL)

substrate and an imaging system. Quantify band intensities using software like ImageJ,

normalizing phospho-protein levels to total protein and target proteins to the loading control.

Protocol 3: CRISPR-Cas9 Mediated Target Knockout
Objective: To create a target-deficient cell line for definitive on- vs. off-target effect validation.
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Methodology:

sgRNA Design: Design and validate 2-3 single guide RNAs (sgRNAs) targeting an early

exon of the gene for the intended kinase (e.g., EIF2AK3 for PERK).

Vector Cloning: Clone the designed sgRNAs into a suitable Cas9 expression vector (e.g.,

lentiCRISPRv2).

Transfection/Transduction: Transfect or transduce the target cell line with the Cas9/sgRNA

expression plasmid.

Selection and Clonal Isolation: Select for successfully transfected/transduced cells (e.g.,

using puromycin). Seed cells at a very low density to allow for the growth of single-cell

colonies.

Screening and Validation: Expand individual clones and screen for target knockout via:

Western Blot: To confirm the absence of the target protein.

Sanger Sequencing: To identify the specific indel mutations in the genomic DNA.

Functional Testing: Use the validated knockout clone alongside the parental wild-type cell

line in your primary cellular assay with Isr-IN-2 to distinguish on-target from off-target effects.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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[https://www.benchchem.com/product/b11929020#isr-in-2-off-target-effects-investigation]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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